molecular formula C22H14 B1504660 2-Phenylfluoranthene CAS No. 4914-78-7

2-Phenylfluoranthene

Cat. No.: B1504660
CAS No.: 4914-78-7
M. Wt: 278.3 g/mol
InChI Key: JFNJAZGGEAAZNG-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical Science and Environmental Studies

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nih.govfrontiersin.org They are significant in chemical science due to their unique electronic structures and have been extensively studied for their potential in organic electronics and materials science. researchgate.net PAHs are formed from both natural and anthropogenic activities, primarily through the incomplete combustion of organic materials like coal, oil, wood, and gasoline. nih.govscirp.org Natural sources include volcanic eruptions and forest fires, while major human-made sources encompass industrial emissions, vehicle exhaust, and tobacco smoke. nih.gov

From an environmental perspective, PAHs are ubiquitous pollutants that are persistent in the environment due to their hydrophobicity and stability. frontiersin.orgresearchgate.net Their low aqueous solubility causes them to adsorb strongly to soil and sediment particles, making these ecosystems ultimate sinks for PAH contamination. frontiersin.org The environmental and health significance of PAHs is considerable, as many compounds in this class are identified as carcinogens, mutagens, and teratogens. nih.govfrontiersin.org The International Agency for Research on Cancer (IARC) classifies several PAHs into groups based on their carcinogenic risk to humans. frontiersin.org Exposure can occur through inhalation, skin contact, and ingestion of contaminated food or water. nih.gov

The Unique Structural and Electronic Context of Fluoranthene (B47539) and its Phenylated Derivatives

Fluoranthene is a non-alternant, tetracyclic aromatic hydrocarbon consisting of fused naphthalene (B1677914) and benzene (B151609) rings. rsc.org This structural arrangement distinguishes it from alternant PAHs (like anthracene (B1667546) or pyrene) and results in unique electronic and photophysical properties. nmas.org Fluoranthenes have garnered significant attention for their characteristic fluorescence and have been explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and materials science. researchgate.netrsc.org

The introduction of a phenyl group onto the fluoranthene core, creating phenylated derivatives like 2-phenylfluoranthene, further modifies these properties. The pendant aryl group can introduce steric hindrance, which affects the intermolecular packing in the solid state. nuk.edu.tw This can be advantageous in materials applications, such as in non-doped OLEDs, by increasing the distance between emissive molecules and reducing concentration quenching. nuk.edu.tw The phenyl substituent can also influence the electronic structure and energy levels (HOMO/LUMO) of the fluoranthene system, potentially shifting the absorption and emission spectra. nuk.edu.tw Computational studies, such as those using density functional theory (DFT), are often employed to investigate how such substitutions alter the molecule's electronic properties and predict its behavior in optoelectronic devices. researchgate.net The synthesis of specific isomers like this compound allows for a systematic investigation of these structure-property relationships. gla.ac.uk

Research Gaps and Motivations for Advanced Study of this compound

While the broader class of fluoranthene derivatives has been explored for various applications, detailed research specifically on this compound is less extensive. The compound has been synthesized and identified in environmental contexts, but a comprehensive characterization of its specific photophysical, thermal, and electrochemical properties is not widely available in the literature. scispace.comgla.ac.uk

The motivation for advanced study is threefold. First, as a known environmental contaminant, a deeper understanding of its properties is crucial for toxicology and environmental remediation research. Second, in the field of materials science, there is a continuous search for new organic semiconductors with tailored properties. rsc.org Systematic studies on how substituent position affects electronic properties are vital. Comparing this compound to other isomers, such as 3-phenylfluoranthene, can provide fundamental insights into structure-property relationships, guiding the design of new materials for applications like OLEDs and solar cells. rsc.orgrsc.orgbeilstein-journals.org For instance, research on related benzo[k]fluoranthene (B33198) derivatives shows that different functional groups significantly impact solid-state fluorescence and device performance. nuk.edu.tw Third, the limited availability of detailed experimental data for this compound presents a clear research gap. tandfonline.com Advanced studies involving comprehensive spectroscopic analysis (NMR, UV-Vis, Fluorescence), thermal analysis (TGA, DSC), and electrochemical characterization (Cyclic Voltammetry) would provide valuable data for both fundamental chemical physics and applied materials engineering.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-7-15(8-3-1)17-13-16-9-6-12-20-18-10-4-5-11-19(18)21(14-17)22(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNJAZGGEAAZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698617
Record name 2-Phenylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4914-78-7
Record name 2-Phenylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Derivatization of 2 Phenylfluoranthene and Analogues

Established Synthetic Pathways for Phenylated Fluoranthenes

The creation of phenylated fluoranthenes can be achieved through various synthetic routes, with cyclization and coupling reactions, as well as direct arylation methods, being prominent strategies.

Cyclization and Coupling Reactions

A prevalent method for constructing the fluoranthene (B47539) core involves a sequence of coupling and cyclization reactions. One such approach is the tandem Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. nih.govrsc.org This strategy has been successfully employed for the synthesis of various substituted fluoranthenes. nih.gov For instance, the reaction of 1,8-diiodonaphthalene (B175167) with arylboronic acids or their pinacol (B44631) esters, catalyzed by palladium complexes, yields fluoranthene derivatives in good yields. rsc.org Both homogeneous and heterogeneous catalytic systems have proven effective for this transformation. acs.org

Another notable cyclization strategy involves the gold(I)- or gallium(III)-catalyzed hydroarylation of alkynes. nih.govbeilstein-journals.org For example, the cyclization of 9-(3-phenylprop-2-ynyl)-9H-fluorene can produce 3-phenylfluoranthene. beilstein-journals.org Additionally, domino reactions, such as the sequential Suzuki-Miyaura coupling, intramolecular Diels-Alder reaction, and an aromatization-driven ring-opening isomerization, have been developed to access substituted hydroxyfluoranthenes. researchgate.net Intramolecular [4+2] annulations between thiophenes and alkynes also provide a pathway to functionalized fluoranthenes. rhhz.net

The synthesis of benzo[j]fluoranthenes, a related class of compounds, has been accomplished through a multi-step sequence involving a Suzuki-Miyaura coupling to attach two naphthalene (B1677914) units, followed by a polyphosphoric acid-mediated cyclization. rsc.org

Arylation Methodologies for Fluoranthene Scaffolds

Direct C-H arylation offers a more direct route to phenylated fluoranthenes by avoiding the pre-functionalization often required in coupling reactions. rsc.org Palladium-catalyzed C-H arylation of fluoranthene has been demonstrated using various arylating agents. rsc.orggrafiati.com For instance, the arylation of fluoranthene-3-carboxamide has been accomplished, highlighting the potential for functionalizing specific positions on the fluoranthene core. grafiati.com

A three-step sequence involving an initial intermolecular C-H arylation of a 1-naphthol (B170400) derivative, followed by nonaflation and a final intramolecular C-H arylation, has been developed to access substituted fluoranthenes. rsc.org Seminal work in this area also includes the effective arylation of fluoranthene with aryltin trichlorides. rsc.org

Functionalization and Derivatization Approaches

The properties of the fluoranthene core can be tuned by introducing heteroatoms or by incorporating the fluoranthene unit into larger polymeric structures.

Introduction of Heteroatoms (e.g., Nitrogen, Boron) for Modified Electronic Properties

The incorporation of heteroatoms such as nitrogen and boron into the fluoranthene framework can significantly alter its electronic and photophysical properties. acs.orgrsc.orgnih.gov

Nitrogen: Azafluoranthene scaffolds have been synthesized through methods like a transition metal-free aldol (B89426) condensation/[1+2+3] annulation tandem reaction. acs.org The introduction of nitrogen atoms can be achieved through various cyclization strategies. mdpi.com For example, the reaction of anilines with tert-butyl nitrite (B80452) can lead to the formation of benzo[b]fluoranthene (B1141397) derivatives. rsc.org

Boron: Boron-doped fluoranthenes represent a class of BN-doped polycyclic aromatic hydrocarbons. acs.org These compounds can be synthesized via a pyrrolic-type nitrogen-directed C-H borylation. acs.org The incorporation of a boron atom into the π-conjugated system creates electron-deficient materials with interesting properties. rsc.orgnih.gov Fully fused boron-doped polycyclic aromatic hydrocarbons with fluoranthene substructures have been synthesized, demonstrating the versatility of this approach. rsc.org

Polymerization Techniques for Polyfluoranthene Structures

Polyfluoranthenes (PFAs) are conducting polymers that can be synthesized from fluoranthene monomers. atamanchemicals.comscientificlabs.co.uk Electrochemical anodic oxidation is a common method for the polymerization of fluoranthene. scientificlabs.co.ukacs.orgnih.gov This can be carried out in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate. acs.orgnih.gov

Another approach is interfacial chemical oxidative polymerization. nih.govrsc.org In this method, fluoranthene is polymerized at the dynamic interface between two immiscible solvents, such as n-hexane and nitromethane, containing the monomer and an oxidizing agent like ferric chloride, respectively. nih.govrsc.org The properties of the resulting polyfluoranthene, such as the degree of polymerization, can be controlled by adjusting the reaction conditions. nih.gov

The structure of these polymers can be complex, as oxidative coupling can occur at multiple positions on the fluoranthene monomer, potentially leading to branched structures. utexas.edu However, studies suggest that polymerization mainly occurs at the C(3), C(4), C(13), and C(14) positions. acs.orgacs.org

Regioselectivity and Mechanistic Investigations in 2-Phenylfluoranthene Synthesis

Understanding the regioselectivity and reaction mechanisms is crucial for the controlled synthesis of specific fluoranthene isomers like this compound.

In the context of tandem Suzuki-Miyaura and intramolecular C-H arylation reactions, mechanistic studies, including kinetic isotope effect experiments, have been conducted to gain insight into the C-H arylation step. acs.org For the palladium-catalyzed C-H arylation of naphthalene derivatives, which is a related transformation, mechanistic studies suggest the involvement of a Pd(0)/Pd(II) catalytic cycle. rsc.org

The regioselectivity of functionalization on the fluoranthene core can be influenced by the reaction conditions and the directing groups present on the substrate. For example, in the palladium-catalyzed halogenation of 1-naphthaldehydes, the regioselectivity can be switched between the C8 and C2 positions by the presence or absence of an amine additive. researchgate.net While not directly on fluoranthene, this demonstrates the principle of controlling regioselectivity in related polycyclic aromatic hydrocarbon systems. DFT calculations are often employed to rationalize the observed regioselectivity in such reactions. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Phenylfluoranthene

High-Resolution Structural Elucidation Techniques

High-resolution techniques are paramount in providing the precise structural details necessary for the unambiguous identification of 2-Phenylfluoranthene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in the this compound molecule. However, for a complex structure with numerous aromatic protons and carbons, 1D spectra can be crowded and difficult to interpret conclusively. chemistrysteps.com

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comhuji.ac.il For this compound, COSY would reveal the connectivity of protons within the fluoranthene (B47539) and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.chresearchgate.net It is crucial for assigning the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comepfl.chresearchgate.net HMBC is vital for connecting the different fragments of the molecule, for instance, linking the phenyl ring to the fluoranthene core at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. youtube.comresearchgate.net In the context of this compound, NOESY can help to confirm the spatial proximity between protons on the phenyl ring and those on the fluoranthene moiety.

Interactive Data Table: Representative 2D NMR Correlations for this compound

ExperimentCorrelated NucleiInformation Provided
COSY ¹H – ¹HReveals proton-proton coupling networks within the aromatic rings.
HSQC ¹H – ¹³C (¹J)Connects protons to their directly attached carbon atoms.
HMBC ¹H – ¹³C (²⁻³J)Establishes long-range connectivity, confirming the phenyl-fluoranthene linkage.
NOESY ¹H – ¹H (space)Confirms spatial relationships between protons on different rings.

To enhance sensitivity, particularly for samples with low concentrations, Cryoprobe NMR is employed. nmrwiki.orgcornell.edu By cooling the probe electronics to cryogenic temperatures, thermal noise is significantly reduced, leading to a substantial increase in the signal-to-noise ratio. cornell.edubruker.com This allows for the acquisition of high-quality NMR data in a much shorter time or on smaller sample quantities. nmrwiki.org

Solid-State NMR (SSNMR) provides structural information on solid samples, which can be particularly useful for studying the crystalline forms of this compound. nih.govnih.gov Techniques like high-power proton decoupling and magic-angle spinning are used to obtain highly resolved spectra of solid materials. nih.govresearchgate.net For fluorinated analogs, ¹⁹F SSNMR can be a powerful tool for probing the local environment of the fluorine atoms. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. nih.govresearchgate.net By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of C₂₂H₁₄. nih.gov This capability is essential for the unambiguous identification of the compound, especially in complex mixtures. news-medical.net

Hyphenated techniques, which combine a separation method with mass spectrometry, are widely used for the analysis of PAHs like this compound in various matrices. agilent.comagilent.com

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated based on the components' boiling points and interactions with a stationary phase in a gas chromatograph, followed by detection with a mass spectrometer. hpst.czshimadzu.comgcms.cz This is a standard method for the analysis of volatile and semi-volatile compounds like PAHs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS/MS is the preferred method. technologynetworks.commdpi.comrug.nl The sample is first separated by liquid chromatography, and then the components are analyzed by tandem mass spectrometry. nih.govmdpi.com This technique offers high sensitivity and selectivity. nih.gov

Fragmentation Pathway Analysis: In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The pattern of these fragment ions, known as the fragmentation pathway, provides a "fingerprint" that can aid in structural identification. researchgate.netresearchgate.netyoutube.comlibretexts.org For this compound, electron ionization (EI) in GC-MS would likely lead to the formation of a stable molecular ion due to the aromatic nature of the compound. Further fragmentation might involve the loss of the phenyl group or rearrangements within the fluoranthene core. In LC-MS/MS, collision-induced dissociation (CID) is used to fragment the precursor ion, and the resulting product ions are analyzed to confirm the structure. mdpi.commdpi.com

Interactive Data Table: Hyphenated Techniques for this compound Analysis

TechniqueSeparation PrincipleIonization MethodKey Information Obtained
GC-MS Volatility and column interactionElectron Ionization (EI)Retention time, molecular ion, and fragmentation pattern.
LC-MS/MS Polarity and column interactionElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Retention time, precursor and product ion masses for structural confirmation.

X-ray Crystallography and Electron Diffraction for Definitive Structure Determination

The precise determination of the three-dimensional atomic arrangement of this compound in the solid state is achieved through diffraction techniques. These methods provide unequivocal structural information, including bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography: Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline solids. researchgate.net For a molecule like this compound, this technique would involve growing a high-quality single crystal, which is then exposed to a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is measured in terms of the angles and intensities of the diffracted X-rays. researchgate.net This data allows for the calculation of an electron density map, from which the positions of the individual atoms can be resolved, providing a detailed molecular structure. agilent.com The successful application of X-ray crystallography has been instrumental in understanding the structure of complex organic molecules, including various PAHs. researchgate.net

Electron Diffraction: In cases where obtaining single crystals of sufficient size and quality for X-ray diffraction is challenging, three-dimensional electron diffraction (3D-ED) has emerged as a powerful alternative. youtube.comuniklinikum-jena.de This technique can be applied to nanocrystalline materials, which are often the form in which complex PAHs are isolated. youtube.com The ab initio determination of crystal structures from 3D-ED data has been successfully demonstrated for several peculiar and large polycyclic aromatic hydrocarbons, resolving their molecular conformations where classical spectroscopic methods have failed. youtube.comuniklinikum-jena.de The application of 3D-ED would be a viable strategy for the definitive structure determination of this compound, should suitable single crystals for X-ray analysis be unavailable.

Table 1: Representative Crystallographic Data Obtainable for Aromatic Hydrocarbons

Parameter Description Example Value
Crystal System The symmetry of the crystal lattice. Monoclinic
Space Group The symmetry of the arrangement of molecules in the crystal. P2₁/n
a (Å) Unit cell dimension. 5.366
b (Å) Unit cell dimension. 8.343
c (Å) Unit cell dimension. 25.056
β (°) Unit cell angle. 93.837
Z Number of molecules per unit cell. 4

Note: The data in this table is hypothetical for this compound and serves to illustrate the type of information obtained from crystallographic studies.

Electronic and Optical Characterization Techniques

The electronic and photophysical properties of this compound are investigated using a suite of spectroscopic techniques that probe the interaction of the molecule with electromagnetic radiation.

UV-Visible absorption spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure. For this compound, the extended π-conjugated system gives rise to distinct absorption bands in the UV region. Experimental data for a similar compound in dichloromethane reveals two primary absorption bands with maxima (λmax) at 265 nm and 376 nm. youtube.com These absorptions are attributed to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent environment.

Table 2: UV-Visible Absorption Data for a Phenyl-Substituted Diazabutadiene

Wavelength (λmax) Solvent
265 nm Dichloromethane
376 nm Dichloromethane

Data from a study on a related compound, illustrating typical absorption maxima for such structures. youtube.com

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. This compound, like many PAHs, is expected to be fluorescent.

Emission Spectrum: Upon excitation with UV light, this compound will emit light at a longer wavelength. An emission spectrum is obtained by fixing the excitation wavelength and scanning the emission wavelengths. wikipedia.org The shape and peak position of the emission spectrum are characteristic of the fluorophore and can be influenced by its local environment. sigmaaldrich.com

Quantum Yield: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov It is a value between 0 and 1, with higher values indicating more efficient fluorescence. nih.gov The quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield. nih.gov

Lifetime Measurements: The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. mdpi.compolimi.it This parameter is an intrinsic property of the fluorophore and is typically in the nanosecond range for organic molecules. sigmaaldrich.compolimi.it Fluorescence lifetime can be measured using time-domain or frequency-domain techniques and is sensitive to the molecular environment, making it a valuable parameter for studying molecular interactions. sigmaaldrich.commdpi.com

Table 3: Key Fluorescence Parameters

Parameter Symbol Description
Emission Maximum λem The wavelength at which the fluorescence emission is most intense.
Quantum Yield Φf The efficiency of the fluorescence process.
Lifetime τ The average time a molecule remains in the excited state.

Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light. researchgate.net This technique is particularly useful for the study of chiral molecules. While this compound itself is achiral, CD spectroscopy can be a powerful tool for studying its chiral derivatives or when it is placed in a chiral environment, such as when interacting with a biological macromolecule. For chiral PAHs, CD spectroscopy can reveal information about their stereochemistry and conformation. rsc.orgfda.gov The synthesis and analysis of chiral pyrene (B120774) and teropyrene derivatives have demonstrated the utility of CD spectroscopy in characterizing their chiroptical properties. rsc.orgagilent.com

Chromatographic Separations and Sample Preparation for this compound Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as environmental samples or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of PAHs. nih.govmeasurlabs.com For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column. The separation is achieved by gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. agilent.com Fluorescence detection (FLD) is often preferred for its high sensitivity and selectivity for fluorescent compounds like PAHs. nih.govfda.gov By setting appropriate excitation and emission wavelengths, specific PAHs can be selectively detected and quantified. measurlabs.comagilent.com

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of PAHs. uniklinikum-jena.de The separation is performed on a capillary column, often with a polysiloxane-based stationary phase. The temperature of the GC oven is programmed to ramp up over time to elute the PAHs in order of their boiling points. The mass spectrometer provides both qualitative (identification based on mass spectrum) and quantitative (based on ion abundance) information. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be utilized. uniklinikum-jena.de

Table 4: Typical Chromatographic Conditions for PAH Analysis

Technique Column Mobile Phase/Carrier Gas Detector
HPLC C18 Reversed-Phase Acetonitrile/Water Gradient Fluorescence (FLD)
GC-MS Capillary (e.g., HP-5MS) Helium Mass Spectrometer (MS)

Efficient Extraction and Cleanup Procedures

The accurate quantification of this compound in various environmental and food matrices necessitates robust and efficient extraction and cleanup procedures. These steps are critical for isolating the analyte from complex sample constituents that can interfere with subsequent analytical measurements. The choice of method is often dictated by the sample matrix, the concentration of the target analyte, and the desired level of selectivity and sensitivity. Commonly employed techniques for polycyclic aromatic hydrocarbons (PAHs), including this compound, involve solvent extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods.

Solvent extraction is a foundational step, often utilizing organic solvents to solubilize PAHs from the sample matrix. For solid samples like soil and sediment, techniques such as pressurized solvent extraction are employed to enhance efficiency. The selection of the extraction solvent is crucial; for instance, a mixture of acetone and toluene (1:1) has been shown to be effective for extracting a wide range of PAHs from soil.

Following initial extraction, a cleanup step is typically required to remove co-extracted interfering compounds. Solid-phase extraction (SPE) is a widely used technique for this purpose. It involves passing the sample extract through a cartridge containing a solid adsorbent that retains either the analytes of interest or the interfering compounds. For PAH analysis, sorbents like silica (B1680970), alumina, and Florisil are commonly used. The choice of elution solvents is critical for selectively recovering the target analytes. For instance, a mixture of hexane and dichloromethane is often used to elute PAHs from silica gel cartridges.

The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for the extraction and cleanup of PAHs. This approach typically involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a small amount of sorbent is mixed with the extract to remove interferences. Sorbents such as primary secondary amine (PSA) are effective in removing polar interferences, while graphitized carbon black (GCB) can be used to remove pigments and sterols.

The efficiency of these methods is evaluated through validation studies, where parameters such as recovery, precision, and linearity are assessed. Recovery studies involve spiking a blank matrix with a known amount of the analyte and measuring the amount recovered after the entire analytical procedure. Acceptable recovery values are typically within the range of 70-120%.

While specific recovery data for this compound is often embedded within studies on broader PAH analysis, the methodologies described are applicable to its extraction and cleanup. The selection of appropriate internal standards, such as isotopically labeled PAHs, is crucial for correcting for any analyte losses during the sample preparation process.

Below are interactive data tables summarizing typical parameters and performance data for PAH extraction and cleanup methods relevant to the analysis of this compound.

Table 1: Comparison of Extraction Methods for PAHs in Soil

Extraction MethodSolvent SystemTypical Recovery Range (%)AdvantagesDisadvantages
Soxhlet ExtractionDichloromethane57 - 99Well-established, thorough extractionTime-consuming, large solvent volume
Ultrasonic ExtractionAcetone/Toluene (1:1)70 - 107Faster than Soxhlet, less solventEfficiency can be matrix-dependent
Mechanical ShakingDichloromethane55 - 110Simple, low costCan be less efficient for strongly sorbed analytes

Table 2: Common Solid-Phase Extraction (SPE) Sorbents and Eluents for PAH Cleanup

SorbentElution SolventTarget AnalytesInterferences Removed
Silica GelHexane/DichloromethanePAHsPolar compounds
AluminaHexane/DichloromethanePAHsPolar compounds, pigments
FlorisilDichloromethanePAHs, PesticidesPolar lipids, pigments
C18AcetonitrilePAHs from aqueous samplesPolar interferences

Table 3: QuEChERS Method Parameters for PAH Analysis in Food Matrices

MatrixExtraction Solventd-SPE Sorbent(s)Typical Recovery Range (%)
Smoked MeatAcetonitrileZ-Sep74 - 117
OlivesAcetonitrile/WaterZ-Sep, Florisil94 - 122
Fruits & VegetablesAcetonitrilePSA, GCB, C1870 - 120

Theoretical and Computational Chemistry of 2 Phenylfluoranthene

Electronic Structure and Molecular Geometry Calculations

The arrangement of electrons and the three-dimensional shape of a molecule are fundamental to its properties. colby.eduopenstax.orglibretexts.orgbccampus.ca Computational chemistry offers powerful tools to model these characteristics with high accuracy. researchgate.netuni-graz.atiranchembook.iruoa.gr

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed matter. uniud.itwikipedia.orgsbfisica.org.br This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.org DFT offers a balance between computational cost and accuracy, making it a popular choice for studying large molecules like 2-phenylfluoranthene. uni-graz.atwikipedia.org

DFT calculations are used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. These calculations provide a detailed picture of the molecule's three-dimensional shape. Furthermore, DFT is employed to calculate electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity.

Key Parameters from DFT Calculations for this compound
ParameterCalculated ValueSignificance
Optimized GeometrySpecific bond lengths and anglesProvides the most stable 3D structure
HOMO EnergyTypically in eVRelates to the ability to donate an electron
LUMO EnergyTypically in eVRelates to the ability to accept an electron
HOMO-LUMO GapDifference in eVInfluences electronic spectra and reactivity
Electron Density DistributionContour or surface plotShows regions of high and low electron density

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods are also utilized to study this compound. Ab initio methods, meaning "from first principles," are based on solving the Schrödinger equation without using experimental data for parametrization. wikipedia.orgdtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy but are computationally more demanding than DFT. wikipedia.orgmontana.edulibretexts.org They are often used as a benchmark for other methods.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. libretexts.orguni-muenchen.delibretexts.org Methods like AM1, PM3, and PM6 are much faster than ab initio or DFT methods, making them suitable for very large systems or for preliminary, less-critical calculations. wikipedia.orggaussian.comnih.gov While less accurate, they can still provide valuable qualitative insights into the electronic structure and geometry of molecules. libretexts.orguni-muenchen.de

Comparison of Computational Methods
Method TypeExamplesKey Characteristics
Ab InitioHartree-Fock, MP2, Coupled ClusterBased on first principles, high accuracy, computationally expensive. wikipedia.orglibretexts.org
Density Functional Theory (DFT)B3LYP, PBE0, M06-2XBalances accuracy and computational cost, widely used. uniud.itwikipedia.org
Semi-EmpiricalAM1, PM3, PM6Uses experimental parameters, fast, lower accuracy. uni-muenchen.dewikipedia.orggaussian.com

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. scm.comresearchgate.netnih.gov These predictions can be directly compared with experimental spectra to confirm molecular structures and understand electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules. gitlab.ioictp.itepfl.ch It is particularly effective for predicting optical absorption spectra, such as UV-Vis spectra. epfl.chaps.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. mdpi.com The calculated oscillator strengths provide information about the intensity of these absorptions. These theoretical spectra are crucial for understanding the photophysical properties of this compound and for designing molecules with specific light-absorbing or emitting characteristics. mdpi.comsemanticscholar.org

Vibrational and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.comstackexchange.comrsc.org For a molecule like this compound, rotation around the bond connecting the phenyl and fluoranthene (B47539) moieties can lead to different conformers with distinct energies and properties. Computational methods can map the potential energy surface as a function of this rotational angle, identifying the most stable conformers and the energy barriers between them. nih.gov This information is critical for understanding the molecule's flexibility and how its shape influences its interactions with its environment.

Reaction Mechanism and Energetic Pathway Studies

Understanding how a molecule participates in chemical reactions is a central goal of chemistry. Computational chemistry provides tools to investigate reaction mechanisms and the energy changes that occur during a reaction. smu.eduwalisongo.ac.id

For this compound, computational studies can be used to model its behavior in various chemical transformations. For example, in the context of its synthesis via reactions like the Scholl reaction, DFT calculations can elucidate the reaction pathway. researchgate.net This involves identifying transition states, which are the highest energy points along the reaction coordinate, and intermediates. The calculated activation energies (the energy difference between the reactants and the transition state) provide insight into the reaction rate and feasibility. nih.gov By mapping out the entire energetic profile of a reaction, chemists can gain a detailed understanding of the mechanism and potentially devise ways to control the reaction's outcome.

Investigation of Reaction Intermediates and Transition States

The study of chemical reactions at a molecular level requires a detailed understanding of the potential energy surface, which maps the energy of a system as a function of its geometry. numberanalytics.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these surfaces to identify and characterize stationary points, which include reactants, products, reaction intermediates, and transition states. fcien.edu.uynumberanalytics.com

For any chemical transformation to occur, reactants must overcome an energy barrier, the peak of which corresponds to the transition state (TS). mit.edu The transition state is a fleeting, high-energy configuration that is nearly impossible to observe experimentally but can be precisely calculated using computational models. mit.edu The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate. numberanalytics.com

In the context of reactions involving this compound, such as its synthesis or subsequent functionalization, computational chemists can model the entire reaction pathway. This process involves:

Geometry Optimization: Calculating the lowest-energy structures for reactants, products, and any potential intermediates.

Transition State Searching: Employing algorithms like the Berny algorithm to locate the exact geometry of the transition state connecting reactants to products or intermediates. mdpi.com

Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

These calculations provide a complete energetic profile of the reaction, often visualized in a free energy diagram. researchgate.net This profile allows researchers to understand the feasibility of a proposed mechanism, identify the rate-determining step (the one with the highest activation barrier), and characterize the structure of any transient intermediates that may form. numberanalytics.com

Table 1: Hypothetical Energy Profile for a Reaction of this compound Calculated via DFT This table illustrates the type of data generated from computational studies of reaction mechanisms. The values are representative.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Intermediate 1Initial complex formation-2.5
Transition State 1 (TS1)Rate-determining transition state+25.0
Intermediate 2A stable intermediate post-TS1+5.0
Transition State 2 (TS2)Transition state leading to product+15.0
ProductsFinal modified molecule-10.0

Regioselectivity Predictions and Validation

Regioselectivity refers to the preference of a chemical reaction to occur at one molecular site over other possible sites. numberanalytics.com For a large, unsymmetrical molecule like this compound, predicting the regioselectivity of a reaction, such as electrophilic aromatic substitution, is crucial for synthetic planning. Computational chemistry provides a quantitative basis for these predictions. numberanalytics.com

The prediction of regioselectivity is typically achieved by comparing the activation energies for the reaction at all potential sites. mdpi.com The site with the lowest activation energy barrier is the kinetically favored product. Modern computational approaches for predicting regioselectivity include:

Activation Strain Model (Distortion/Interaction Analysis): This method deconstructs the activation energy into two components: the distortion energy required to bend the reactants into their transition state geometries and the interaction energy (a combination of electrostatic and orbital interactions) between the distorted reactants. mdpi.com This analysis provides deep insight into why one site is more reactive than another. For instance, a preferred reaction site might not have the strongest stabilizing interaction but may be favored because it requires less energy to distort the molecule into the required transition state geometry. mdpi.com

Machine Learning Models: Recently, machine learning has emerged as a powerful tool for rapid prediction. mit.edursc.org Models can be trained on large datasets of calculated reaction energies to predict the regioselectivity for new substrates quickly and accurately, sometimes using a combination of learned representations and on-the-fly quantum mechanical descriptors. rsc.orgchemrxiv.org

For this compound, a computational study of a C-H functionalization reaction would involve calculating the transition state energy for attack at each unique carbon atom on the aromatic framework. The results would allow for a direct comparison of the likelihood of substitution at each position, guiding experimental efforts to achieve the desired isomer.

Table 2: Hypothetical Regioselectivity Prediction for Electrophilic Bromination of this compound This table demonstrates how calculated activation energies can be used to predict the major product in a regioselective reaction. Lower energy indicates a more favorable reaction site.

Reaction Site (Carbon Position)Calculated Relative Activation Energy (kcal/mol)Predicted Outcome
C1+2.1Minor Product
C3+1.5Minor Product
C70.0Major Product
C8+0.8Secondary Product
C4' (para on phenyl ring)+3.5Trace Product

Molecular Dynamics Simulations and Solvent Effects

While quantum mechanics is ideal for studying the electronic details of a reaction, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. researchgate.net An MD simulation solves Newton's equations of motion for a system of particles, providing a trajectory that reveals how the system evolves. researchgate.net For this compound, MD simulations can be used to study its conformational dynamics, such as the rotation of the phenyl group, or its interaction with other molecules or materials. nih.gov

A critical aspect of chemical reality that must be accounted for in computational models is the effect of the solvent. rsc.org Solvents can dramatically influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. rsc.orgnih.gov Computational chemistry addresses solvent effects through two primary models:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. sciforum.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent but misses specific solute-solvent interactions like hydrogen bonding. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is computationally expensive but provides a detailed, atomistic picture of the solvent's role. nih.gov It is often employed within an MD simulation framework (QM/MM or full MD) to study how specific solvent molecules interact with the solute and influence its dynamics and reactivity. numberanalytics.com

For this compound, MD simulations in an explicit solvent could be used to calculate key properties that describe the local solvent environment. For instance, a Radial Distribution Function (RDF) analysis can reveal the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, indicating strong interactions. mdpi.com Furthermore, the Mean Square Displacement (MSD) can be calculated to determine the diffusivity of the solute in different solvents. mdpi.com These analyses help explain how different solvents can alter reaction barriers or change the conformational equilibrium of the molecule.

Table 3: Hypothetical Influence of Solvent Models on a Calculated Reaction Property for this compound This table illustrates how the choice of solvent model can impact computational predictions, reflecting the solvent's real-world effect on chemical reactions.

Solvent/ModelDescriptionCalculated Activation Barrier (kcal/mol)Predicted Effect on Rate
Gas PhaseNo solvent effects included25.0Reference
Cyclohexane (PCM)Implicit non-polar solvent24.5Slight acceleration
Acetonitrile (PCM)Implicit polar aprotic solvent21.0Significant acceleration
Water (Explicit MD)Atomistic polar protic solvent20.2Strongest acceleration

Environmental Occurrence and Transport Dynamics of 2 Phenylfluoranthene As a Model Pah

Sources and Formation Pathways in Environmental Matrices

The presence of 2-phenylfluoranthene in the environment is a result of specific high-temperature chemical processes and its inclusion in fossil fuels. Its formation is indicative of particular combustion conditions and sources.

The sources of polycyclic aromatic hydrocarbons (PAHs) are broadly categorized as either pyrogenic or petrogenic. nih.govmdpi.com Pyrogenic PAHs are formed during the incomplete combustion or pyrolysis of organic materials at high temperatures (350–1200°C), such as in vehicle engines, industrial emissions, and the burning of wood and coal. nih.govmdpi.comnih.gov These sources typically produce a higher proportion of high-molecular-weight (HMW) PAHs, which consist of four to seven aromatic rings. nih.govmdpi.com As a five-ring PAH, this compound is characteristic of pyrogenic origins. mdpi.com Its presence in urban air and road runoff is often linked to emissions from vehicle exhaust and the wearing of tires. mdpi.comstormwatershepherds.org.ukcieh.orgaprh.pt

Petrogenic PAHs originate from petroleum and its derivatives. nih.govwikipedia.org These sources are characterized by a higher abundance of low-molecular-weight (LMW) PAHs (two or three rings) and their alkylated forms. nih.gov While crude oil is a complex mixture of hydrocarbons formed from ancient organic matter, the processes that form it are low-temperature, long-duration events, which result in a different PAH profile than high-temperature combustion. cieh.orgsolubilityofthings.com Although HMW PAHs like this compound can be found in petroleum, they are typically less dominant than in pyrogenic mixtures. bio-fount.com The analysis of PAH ratios, such as the ratio of LMW to HMW compounds, is a common technique used to differentiate between pyrogenic and petrogenic sources of contamination in environmental samples like soil and sediment. mdpi.comwikipedia.org

The formation of PAHs during combustion is a complex process involving radical species. The synthesis of phenyl-substituted PAHs like this compound is directly linked to mechanisms involving phenyl radicals.

Phenyl Radical Pyrolysis: The pyrolysis (thermal decomposition) of aromatic compounds like benzene (B151609) can generate phenyl radicals (C₆H₅•). These highly reactive species can then participate in molecular growth reactions. One significant pathway is the Phenyl Addition/Cyclization (PAC) mechanism, where a phenyl radical adds to another aromatic structure, followed by cyclization and hydrogen loss to form larger, more complex PAHs. researchgate.net The self-reaction of phenyl radicals can produce biphenyl, and subsequent additions can lead to terphenyl and other polyphenyl-PAHs, which can then cyclize to form condensed ring systems. researchgate.net The presence of phenyl-substituted PAHs is a direct indicator of growth pathways involving these radical addition mechanisms.

Hydrogen-Abstraction/Carbon-Addition (HACA) Mechanism: The HACA mechanism is a widely recognized pathway for the growth of PAH molecules in fuel-rich, high-temperature environments. nih.gov The process involves a repetitive sequence:

H-Abstraction: A hydrogen atom is abstracted from an aromatic ring by another radical (often a hydrogen atom), creating an aromatic radical.

Acetylene (B1199291) Addition: An acetylene molecule (C₂H₂), which is common in combustion environments, adds to the radical site.

Cyclization: The resulting structure undergoes cyclization and subsequent reactions to form a new, stable aromatic ring.

While the classic HACA mechanism effectively explains the growth of unsubstituted PAHs, the formation of phenyl-PAHs involves a variation where phenyl radicals play a key role. The reaction of a phenyl radical with acetylene can produce a phenylacetylene (B144264) radical, which can then react further, contributing to the growth of more complex structures. mdpi.com Kinetic models have shown that the HACA mechanism, in conjunction with phenyl radical chemistry, contributes to the formation of a wide array of PAHs, including phenyl-substituted isomers. mdpi.comresearchgate.net

Distribution and Partitioning in Environmental Compartments

Once formed and released, the environmental fate of this compound is governed by its physicochemical properties. With a high molecular weight, very low water solubility, and high lipophilicity (love for fats and oils), it behaves predictably in the environment, associating with particles and organic matter rather than remaining in a dissolved state.

Due to its very low vapor pressure, this compound exists almost exclusively in the particle phase in the atmosphere. europa.eunih.gov It adsorbs onto the surface of airborne particulate matter (PM), such as soot from combustion sources. mdpi.comnih.gov This association with PM allows it to be transported over long distances by wind currents. nih.gov The size of the particulate matter is a crucial factor; smaller particles (like PM2.5, with diameters less than 2.5 micrometers) have longer atmospheric residence times and can be transported further from the source. mdpi.comnih.gov

Deposition from the atmosphere occurs through two primary mechanisms:

Dry Deposition: Particles gradually settle out of the air due to gravity. This is a continuous process for all particles.

Wet Deposition: Particles are scavenged from the atmosphere by precipitation (rain, snow, or fog). This process can be very efficient at cleansing the air of pollutants but leads to their deposition onto soil and water bodies. nih.gov

Studies of urban and industrial areas consistently show the presence of HMW PAHs, including those with phenyl substitution, in atmospheric particulate matter, confirming this transport pathway. mdpi.commdpi.com

When this compound enters aquatic systems, either through direct runoff or atmospheric deposition, its behavior is dictated by its hydrophobicity (aversion to water). nih.gov Its low water solubility and high octanol-water partition coefficient (Log Kow) of 7.14 mean it does not readily dissolve in water. chemsrc.com Instead, it rapidly partitions from the water column and adsorbs to suspended organic particles and sediments. iaea.org

Consequently, aquatic sediments act as a major sink for this compound and other HMW PAHs. iaea.orgfrontiersin.org Over time, layers of sediment build up, creating a historical record of pollution. iaea.orgcsic.esarap.gob.pa Analysis of sediment cores allows researchers to track the timeline of contamination, often showing increased PAH concentrations corresponding with industrial development and urbanization. frontiersin.orgcsic.es The concentrations of PAHs in the water column are typically very low, while concentrations in the underlying sediment can be several orders of magnitude higher. copernicus.org

The interaction of this compound at the soil-water interface is governed by its strong tendency to adsorb to soil organic matter. nih.gov The key parameter describing this partitioning is the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org A high Koc value indicates strong binding to the organic fraction of soil and low mobility. chemsafetypro.com For this compound, with an estimated Log Koc well above 5.0, it is considered to have very low mobility to immobile in soil environments. chemsafetypro.com

This strong adsorption means that when contaminated water comes into contact with soil, the compound will move from the water phase to the soil particles. aprh.pt It also means that this compound already present in soil is unlikely to leach into groundwater. chemsafetypro.com Instead, it remains bound in the upper soil layers, where it can persist for long periods due to its resistance to degradation. Runoff from contaminated soils, particularly during heavy rainfall, can transport soil particles with adsorbed this compound into nearby aquatic systems. stormwatershepherds.org.ukciwem.org

Table of Mentioned Compounds

Advanced Environmental Fate and Transport Modeling

The environmental journey of this compound, like other polycyclic aromatic hydrocarbons (PAHs), is complex, involving movement across air, water, soil, and biota. To predict its distribution and ultimate fate, scientists employ sophisticated computer models. These advanced models simulate the transport and transformation processes over vast geographical areas and across different environmental media.

Multi-Compartmental and Regional Transport Models

To understand the long-range transport and environmental distribution of PAHs, including this compound, researchers utilize multi-compartmental and regional chemical transport models (CTMs). These models are essential for simulating how these compounds travel from source regions to remote areas like the Arctic. nih.gov They function by dividing the environment into a series of interconnected boxes or compartments (e.g., urban air, rural air, soil, freshwater, sediment) and calculating the flux of the chemical between them. researchgate.netnih.govresearchgate.net

Several models have been developed to simulate the atmospheric transport of PAHs. rsc.org Eulerian models, such as the Community Multiscale Air Quality (CMAQ) modeling system and A Unified Regional Air-quality Modelling System (AURAMS), are used for regional-scale simulations. copernicus.orgcopernicus.org Global-scale models, like the GEOS-Chem model, are used to analyze long-range atmospheric transport across continents. acs.orgnih.gov These models have been instrumental in demonstrating that gas-particle partitioning significantly affects the long-range transport of PAHs. acs.org

For instance, the GEOS-Chem model, a global 3-D chemical transport model, has been used to simulate the transport of parent PAHs like phenanthrene (B1679779) (PHE), pyrene (B120774) (PYR), and benzo[a]pyrene (B130552) (BaP), which serve as proxies to understand the behavior of a broad range of PAHs. nih.gov Such models incorporate data on emissions, chemical reactions in the atmosphere, and deposition processes to predict concentrations in various locations. nih.govacs.org They can simulate seasonal trends and capture the variability of PAH concentrations at nonurban sites. nih.gov Studies using these models have shown that European and Russian emissions can account for a significant percentage of high-concentration episodes of PAHs in the Arctic. nih.gov

The table below summarizes key features of prominent transport models used for studying PAH distribution.

ModelScaleKey Processes SimulatedTypical Application
GEOS-ChemGlobalLong-range atmospheric transport, gas-particle partitioning, atmospheric chemistry (oxidation by OH, O3), wet and dry deposition. nih.govacs.orgnih.govSimulating intercontinental transport of PAHs and their accumulation in remote regions like the Arctic. nih.gov
AURAMS-PAHRegional (North America)Sorption particle/gas partitioning, atmospheric chemistry, deposition. copernicus.orgPredicting airborne PAH concentrations over large regions like Canada and the USA. copernicus.org
STEM-IIRegionalAerosol dynamics, surface chemistry, gas-to-particle exchange, transport of dust and smoke. uiowa.eduucsd.eduStudying aerosol/chemical interactions and transport in specific regions like East Asia. uiowa.edu
Multi-Media Fate Models (e.g., USES-LCA)Multi-CompartmentalInter-media transport (air, water, soil, sediment), degradation, human intake fractions. nih.govLife cycle impact assessment and evaluating chemical fate in interconnected environmental compartments. nih.gov

These models are crucial for policy discussions, as they help in prioritizing emissions reductions by identifying key source regions contributing to pollution in sensitive environments. acs.org

Integration of Physicochemical and Environmental Parameters in Predictive Models

The predictive power of environmental fate and transport models is fundamentally dependent on the accurate integration of the chemical's physicochemical properties and the characteristics of the surrounding environment. nih.govcdc.gov For a substituted PAH like this compound, these parameters govern its partitioning between gas and particulate phases, its transportability, and its persistence.

Physicochemical Parameters:

Predictive models require a suite of physicochemical data for each compound being studied. epa.govnih.gov Key parameters include partitioning coefficients, which describe how a chemical distributes itself between different environmental phases, and reaction rate constants, which determine its atmospheric lifetime. nih.govrsc.org

Octanol-Air Partition Coefficient (K_OA): This parameter is crucial for modeling the partitioning of a PAH between the gas phase and atmospheric organic matter. nih.gov

Air-Water Partition Coefficient (K_AW): This governs the exchange between the atmosphere and water bodies, including scavenging by rain (wet deposition). acs.org

Soot-Water Partitioning Coefficient (K_SW): This is used to model the adsorption of PAHs onto black carbon or soot particles. copernicus.org

Vapor Pressure: This property influences a chemical's tendency to volatilize from surfaces and its partitioning between the gas and particle phases in the atmosphere. nih.gov

Reaction Rate Constants (e.g., k_OH): The rate at which a PAH reacts with atmospheric oxidants like the hydroxyl radical (OH) is a primary determinant of its atmospheric lifetime. nih.govacs.org

For many substituted PAHs, experimentally determined values for all necessary parameters are not available. In such cases, Quantitative Structure-Activity Relationship (QSAR) models and estimation software like the EPA's EPI Suite™ are used to predict these properties based on the chemical's structure. epa.govnih.govepa.govacs.org

Environmental Parameters:

The transport and fate of this compound are also heavily influenced by a range of environmental conditions that are integrated into the models as dynamic variables. cdc.govnih.gov

Temperature: Temperature is a critical factor, affecting vapor pressure and partitioning coefficients. copernicus.orgcdc.gov Warmer conditions tend to increase volatilization and favor the gas phase, while colder temperatures promote partitioning to particles. cdc.govpjoes.com

Wind Speed and Direction: These parameters directly influence the dispersion and long-range transport of airborne contaminants. cdc.gov

Precipitation: Rain and snow events are a major removal mechanism for PAHs from the atmosphere through wet deposition. acs.orgcdc.gov

Aerosol Composition: The nature of atmospheric particles (e.g., the fraction of organic carbon and elemental carbon) significantly affects how PAHs partition between the gas and particle phases. copernicus.org

Solar Radiation: Sunlight intensity influences photochemical reactions, which can degrade PAHs in the atmosphere. pjoes.com

The following table details the key parameters and their significance in predictive modeling.

Parameter TypeSpecific ParameterSignificance in ModelingSource of Data
PhysicochemicalOctanol-Air (K_OA) & Octanol-Water (K_OW) Partition CoefficientsDetermine gas-particle partitioning and bioaccumulation potential. nih.govExperimental measurement, QSAR/EPI Suite estimation. epa.govnih.gov
Air-Water Partition Coefficient (K_AW)Controls gas scavenging by precipitation (wet deposition). acs.orgExperimental measurement, QSAR/EPI Suite estimation. copernicus.orgepa.gov
Vapor PressureInfluences volatilization from surfaces and gas-particle partitioning. nih.govExperimental measurement, EPI Suite estimation. epa.gov
Reaction Rate Constant (k_OH)Determines atmospheric lifetime by modeling degradation via reaction with hydroxyl radicals. nih.govacs.orgLaboratory studies, AOPWIN™ (in EPI Suite). acs.orgepa.gov
EnvironmentalTemperatureAffects partitioning coefficients, volatilization rates, and reaction rates. cdc.govMeteorological data inputs into the model. uiowa.edu
Wind Speed/DirectionGoverns atmospheric advection and dispersion of pollutants. cdc.govMeteorological data inputs into the model. uiowa.edu
PrecipitationDrives the wet deposition and removal of PAHs from the atmosphere. acs.orgcdc.govMeteorological data inputs into the model. uiowa.edu
Particulate Matter Composition (OC/EC)Influences the extent of PAH adsorption to atmospheric aerosols. copernicus.orgEmission inventories, atmospheric measurements. copernicus.org

Uncertainty in these input parameters, particularly for reaction rates and partitioning coefficients, is a major limitation in the accuracy of model predictions. nih.gov Ongoing research aims to reduce these uncertainties through more precise experimental measurements and improved estimation techniques for compounds like this compound. rsc.org

Environmental and Biochemical Transformation of 2 Phenylfluoranthene

Photochemical Degradation Pathways

Photochemical degradation involves the transformation of a chemical compound through the absorption of light. For PAHs like 2-Phenylfluoranthene, this is a significant abiotic degradation pathway, particularly in aquatic environments and on surfaces exposed to sunlight. nih.govresearchgate.net These reactions can lead to the breakdown of the compound into smaller, often less harmful molecules, or transform it into other products like quinones, which may themselves be toxic or act as photosensitizers. nih.govnih.gov

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical decomposition. plos.orgnih.gov PAHs, including fluoranthene (B47539), are known to absorb ultraviolet (UV) radiation, making them susceptible to this process. nih.govnih.gov The rate of direct photolysis is dependent on factors such as the intensity of solar radiation, the presence of other light-absorbing substances in the medium (like humic acids), and the chemical's quantum yield—the efficiency with which absorbed light leads to chemical change. nih.govrsc.orgnih.gov

Photosensitized oxidation is an indirect photochemical process where a "sensitizer" molecule absorbs light and transfers the energy to another molecule, such as oxygen, which then reacts with the target compound. mpic.de This process is particularly relevant for PAHs. nih.gov There are two primary mechanisms for photosensitized oxidation:

Type I reactions involve the excited sensitizer (B1316253) reacting directly with the substrate (e.g., this compound) via electron or hydrogen atom transfer, generating radical species. These radicals then react with molecular oxygen to form oxidized products. mpic.de

Type II reactions involve the excited sensitizer transferring its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen can then directly attack the electron-rich aromatic rings of PAHs, leading to the formation of endoperoxides, hydroperoxides, or quinones. nih.govmdpi.com

PAHs themselves can act as photosensitizers, absorbing UV-A and visible light to generate reactive oxygen species (ROS) like singlet oxygen. nih.govmdpi.com This process can lead to a cascade of degradation reactions. The formation of oxidized products, such as quinones, is a common outcome of the photosensitized oxidation of PAHs. nih.govnih.gov These quinones can be more toxic than the parent PAH and can also participate in further photochemical reactions. nih.gov Although specific studies on this compound are limited, the principles of photosensitized oxidation observed for other PAHs are expected to apply. mpic.demdpi.com

Microbial Degradation Pathways and Biotransformation

The primary mechanism for the complete removal of PAHs from the environment is microbial degradation. pjoes.com A wide range of microorganisms, particularly bacteria and fungi, can utilize PAHs as a source of carbon and energy, breaking them down into simpler, non-toxic compounds. oup.comimrpress.com

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), the microbial degradation of PAHs is most efficient. pjoes.com Bacteria are the primary drivers of this process. oup.comresearchgate.net The initial step in the aerobic breakdown of PAHs like fluoranthene is the enzymatic incorporation of both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by dioxygenase enzymes. plos.orgoup.comnih.gov This initial attack can occur at different positions on the fluoranthene molecule, most commonly at the C-1,2, C-2,3, and C-7,8 positions. frontiersin.orgnih.gov This leads to the formation of unstable cis-dihydrodiols, which are key intermediates. oup.com The presence of a phenyl group on the fluoranthene structure in this compound would likely influence the site of the initial dioxygenase attack, potentially favoring cleavage of the unsubstituted rings.

Anaerobic Degradation: In the absence of oxygen, anaerobic degradation can occur, although it is generally a much slower process. researchgate.netwhlib.ac.cn Certain bacteria can use alternative electron acceptors such as nitrate (B79036) (NO₃⁻), ferric iron (Fe³⁺), or sulfate (B86663) (SO₄²⁻) to metabolize PAHs. researchgate.netwhlib.ac.cn Studies on fluoranthene have shown that its degradation can proceed under anaerobic conditions, with nitrate and ferric iron addition stimulating the process in some soils. whlib.ac.cn Facultative anaerobic bacteria, which can switch between aerobic and anaerobic metabolism, are particularly important in environments with fluctuating oxygen levels. frontiersin.org For instance, Shewanella putrefaciens has been shown to degrade various PAHs, including fluorenes (a structural component of fluoranthene metabolites), more effectively under anaerobic conditions with Fe(III) as the electron acceptor. frontiersin.org

Table 1: Comparison of Aerobic and Anaerobic Degradation of PAHs

FeatureAerobic DegradationAnaerobic Degradation
Oxygen Requirement Requires molecular oxygen (O₂)Occurs in the absence of oxygen
Primary Microorganisms Bacteria (e.g., Pseudomonas, Mycobacterium), FungiBacteria (e.g., Geobacteraceae, Shewanella)
Initial Enzymatic Attack Oxygenase (typically dioxygenase)May involve carboxylation or other activation steps
Electron Acceptor Oxygen (O₂)Nitrate (NO₃⁻), Sulfate (SO₄²⁻), Iron (Fe³⁺), CO₂
Degradation Rate Generally fasterGenerally slower
Key Intermediates cis-dihydrodiols, catecholsCarboxylated derivatives, reduced ring compounds
End Products CO₂ and H₂OCH₄, CO₂, and H₂O

The microbial breakdown of this compound is a multi-step process involving a cascade of enzymatic reactions. Based on extensive research on fluoranthene and other PAHs, the key enzymes and pathways can be inferred. oup.comnih.gov

Dioxygenases: These are the critical enzymes that initiate the aerobic degradation pathway. nih.gov They are multi-component systems that catalyze the hydroxylation of the aromatic ring to form cis-dihydrodiols. plos.orgoup.com For fluoranthene, ring-hydroxylating dioxygenases (RHDs) attack specific bonds, leading to different downstream pathways. nih.gov The alpha subunit of the dioxygenase is crucial as it contains the catalytic domain. plos.org

Dehydrogenases: Following the initial dioxygenation, dihydrodiol dehydrogenases catalyze the rearomatization of the cis-dihydrodiol to form a dihydroxylated intermediate, such as a catechol. mdpi.com

Ring-Cleavage Dioxygenases: The dihydroxylated aromatic ring is then cleaved by another set of dioxygenases. This can occur via two main routes:

ortho-cleavage: The bond between the two hydroxyl groups is broken.

meta-cleavage: The bond adjacent to one of the hydroxyl groups is broken. mdpi.com The choice of cleavage pathway depends on the specific microorganism and the structure of the intermediate.

Hydrolases and Other Enzymes: Subsequent steps in the degradation cascade involve a variety of enzymes, including hydrolases, hydratase-aldolases, and decarboxylases, which further break down the ring-fission products into smaller molecules that can enter central metabolic cycles like the TCA (Krebs) cycle. frontiersin.orgmdpi.comfrontiersin.org For example, esterases, a type of hydrolase, can break down complex PAH derivatives, increasing their bioavailability for further degradation. mdpi.comfrontiersin.org

Table 2: Key Enzymes in the Microbial Degradation of Fluoranthene

Enzyme ClassSpecific Enzyme ExampleFunction in Degradation PathwayReference
Oxygenases Ring-Hydroxylating Dioxygenase (e.g., NidA3B3)Initiates aerobic degradation by adding two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. oup.comnih.gov
Catechol 2,3-dioxygenasePerforms meta-cleavage of the dihydroxylated aromatic ring. mdpi.comnih.gov
Catechol 1,2-dioxygenasePerforms ortho-cleavage of the dihydroxylated aromatic ring. imrpress.commdpi.com
Dehydrogenases Dihydrodiol DehydrogenaseOxidizes the cis-dihydrodiol to a catechol intermediate. mdpi.com
Hydrolases Hydratase-aldolase, EsteraseCleaves intermediates from ring fission into smaller molecules for central metabolism. frontiersin.orgmdpi.com

The degradation of fluoranthene proceeds through multiple pathways, leading to a variety of intermediate metabolites. The specific products depend on the microbial strain and the initial site of enzymatic attack. nih.gov For this compound, similar pathways are expected, though the phenyl group would remain on some intermediates until the corresponding ring is cleaved.

Studies on fluoranthene degradation by strains like Mycobacterium vanbaalenii PYR-1 and Pseudomonas aeruginosa DN1 have identified several key metabolites. frontiersin.orgnih.govnih.gov

Attack at C-7,8: This pathway leads to metabolites characteristic of acenaphthene, such as 1-acenaphthenone and ultimately naphthalene-1,8-dicarboxylic acid . frontiersin.orgnih.gov

Attack at C-1,2 or C-2,3: These routes proceed through fluorene-type intermediates. Common metabolites include 9-hydroxyfluorene , 9-fluorenone , and 9-fluorenone-1-carboxylic acid . frontiersin.orgnih.govnih.gov

These initial ring-cleavage products are further broken down into simpler aromatic acids like phthalic acid , benzoic acid , and benzene-1,2,3-tricarboxylic acid , which are then funneled into central metabolism. nih.govresearchgate.netmicrobiologyresearch.org The identification of these compounds in laboratory cultures provides a roadmap for understanding the complete mineralization of the parent PAH.

Table 3: Identified Metabolites from the Microbial Degradation of Fluoranthene

MetabolitePrecursor Pathway/Position of AttackDegrading Organism (Example)Reference
cis-2,3-Fluoranthene dihydrodiolC-2,3 DioxygenationMycobacterium sp. strain KR20 microbiologyresearch.orgmicrobiologyresearch.org
1-AcenaphthenoneC-7,8 DioxygenationMycobacterium sp. strain PYR-1, P. aeruginosa DN1 frontiersin.orgnih.gov
9-HydroxyfluoreneC-1,2 DioxygenationMycobacterium sp. strain PYR-1, P. aeruginosa DN1 frontiersin.orgnih.gov
9-FluorenoneC-1,2 DioxygenationMycobacterium sp. strain PYR-1 nih.gov
9-Fluorenone-1-carboxylic acidC-2,3 DioxygenationMycobacterium vanbaalenii PYR-1 nih.gov
Phthalic acidDownstream product of ring cleavageMycobacterium sp. strain PYR-1, Paenibacillus sp. nih.govresearchgate.net
Benzene-1,2,3-tricarboxylic acidDownstream product of ring cleavageMycobacterium sp. strain KR20, T. lixii microbiologyresearch.orgmdpi.com
Benzoic AcidDownstream product of ring cleavageMycobacterium sp. strain PYR-1 nih.gov

Advanced Oxidation Processes for this compound Abatement

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil through the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). researchgate.netconicet.gov.ar While specific studies on the AOP-mediated degradation of this compound are limited, the principles governing the degradation of other PAHs, particularly its parent compound fluoranthene, provide a strong indication of its expected behavior.

Chemical oxidation is an established remediation technology that employs strong oxidizing agents to transform hazardous organic compounds into less toxic or non-toxic substances, ideally carbon dioxide and water. mdpi.com Common oxidants include ozone (O₃), hydrogen peroxide (H₂O₂), and permanganate. mdpi.com The effectiveness of these methods often depends on the specific PAH and the environmental matrix.

Ozonolysis: Ozone is a powerful oxidant that can cleave the aromatic rings of PAHs. tapi.comresearchgate.net The reaction can proceed through direct molecular ozone attack or via the generation of hydroxyl radicals, especially at higher pH. researchgate.net Studies on the ozonolysis of PAHs like pyrene (B120774) and phenanthrene (B1679779) have identified various degradation products, including aldehydes and carboxylic acids, indicating ring cleavage. researchgate.net For instance, the ozonolysis of pyrene can yield 4-oxapyren-5-one and phenanthrene-4,5-dicarboxaldehyde. researchgate.net While direct data for this compound is not available, it is anticipated that ozonolysis would attack the electron-rich regions of the fluoranthene moiety and potentially the phenyl substituent, leading to a complex mixture of oxygenated products. The efficiency of ozonation can be enhanced when combined with other treatments, such as in an integrated soil washing-ozonation-biological treatment system, which achieved a 90% reduction of total PAHs in an aged oil-contaminated soil. nih.gov

Fenton and Photo-Fenton Reactions: The Fenton process utilizes hydrogen peroxide in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals, which are highly effective in degrading organic pollutants. conicet.gov.arnih.gov The photo-Fenton process enhances this reaction with UV light. Research on the degradation of fluoranthene using Fenton reagents has demonstrated high efficiency. For example, a study on sandy soil contaminated with fluoranthene and pyrene showed that an Fe-based Fenton reagent under UV light resulted in 95.1–98.9% degradation of fluoranthene within 0.5–2 hours. mdpi.com Another study investigating the Fenton degradation of several high-molecular-weight PAHs, including benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene (B33198), also confirmed the efficacy of this method. conicet.gov.arunr.edu.ar Given these findings, this compound is expected to be susceptible to degradation by Fenton and photo-Fenton processes.

The table below summarizes findings on the chemical oxidation of fluoranthene, providing a proxy for the potential degradation of this compound.

Oxidation Method Compound Matrix Conditions Degradation Efficiency (%) Key Findings Reference
UV + Fe-based FentonFluorantheneSandy Soil0.5 - 2 hours exposure95.1 - 98.9The Fe-based Fenton reagent was highly efficient for fluoranthene degradation. mdpi.com
UV + Zn-based FentonFluorantheneSandy Soil2 hours exposure95.96The Zn-based Fenton reagent performed well in the presence of UV light. mdpi.com
Ozonation (integrated)Total PAHsContaminated SoilSoil washing + O₃ + Biological90Integrated approach was more effective than individual methods. nih.gov
Fenton ReactionBenzo[b]fluorantheneAqueousH₂O₂ and Fe²⁺-The Fenton reaction is a viable method for degrading high-molecular-weight PAHs. conicet.gov.arunr.edu.ar
Fenton ReactionBenzo[k]fluorantheneAqueousH₂O₂ and Fe²⁺-The process is effective for complex PAH structures. conicet.gov.arunr.edu.ar

Catalytic degradation involves the use of a catalyst to enhance the rate of a chemical reaction that breaks down pollutants. These approaches include photocatalysis and catalytic oxidation, which can be effective for the degradation of persistent organic pollutants like PAHs.

Photocatalytic Degradation: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon absorbing light of sufficient energy, generates electron-hole pairs. nih.govmdpi.com These charge carriers initiate redox reactions, producing reactive oxygen species that can degrade organic molecules. nih.govmdpi.com While specific studies on this compound are scarce, research on other PAHs demonstrates the potential of this technology. For example, the photocatalytic degradation of dyes, which are also complex organic molecules, has been extensively studied and shown to be effective. nih.gov The efficiency of photocatalysis is influenced by factors such as catalyst dosage, pH, and the initial concentration of the pollutant. researchgate.net

Catalytic Oxidation: This method employs catalysts, often transition metal oxides, to facilitate the oxidation of organic compounds at lower temperatures than required for thermal incineration. mdpi.comcardiff.ac.uk Catalysts based on ceria (CeO₂), manganese oxide (MnOx), and mixed metal oxides have shown high activity for the total oxidation of PAHs like naphthalene (B1677914). cardiff.ac.ukcardiff.ac.uk The mechanism can proceed via the Langmuir-Hinshelwood (L-H) or Mars-van Krevelen (MvK) pathway, involving the adsorption of reactants onto the catalyst surface and subsequent reaction with surface or lattice oxygen. mdpi.com The transformation of various PAHs on montmorillonite (B579905) clays (B1170129) modified with transition-metal ions like Fe(III) and Cu(II) has been shown to follow first-order kinetics, with the reaction rate dependent on the redox potential of the metal ion. acs.org This suggests that catalytic systems could be tailored for the degradation of specific PAHs like this compound.

The following table presents data on the catalytic oxidation of PAHs, which can be extrapolated to understand the potential for this compound degradation.

Catalytic Method Catalyst Compound(s) Degradation Efficiency (%) Key Findings Reference
Catalytic OxidationCeria-ZirconiaNaphthaleneHighMixed metal oxides showed higher activity than single oxides. cardiff.ac.uk
Catalytic OxidationCeria-ManganesePropane, NaphthaleneHighHigher manganese concentrations led to more active catalysts. cardiff.ac.uk
Clay-mediated TransformationFe(III)-MontmorillonitePhenanthrene, Pyrene, Benzo[a]pyrene (B130552)Rate constants determinedDegradation follows first-order kinetics; Fe(III) most effective. acs.org
PhotocatalysisMnV₂O₆/BiVO₄Methylene Blue, Rhodamine B98 (MB), 96 (RhB)Heterojunction structure enhanced photocatalytic activity under sunlight. rsc.org

Remediation Strategies for Contaminated Environments (General Principles Applied to PAHs)

Remediation of PAH-contaminated environments involves a range of technologies aimed at reducing the concentration and toxicity of these pollutants in soil and water. The principles outlined below are broadly applicable to PAHs and thus relevant to the remediation of sites contaminated with this compound.

Bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade or transform contaminants into less harmful substances. mdpi.comnumberanalytics.com It is considered a cost-effective and environmentally friendly approach. frontiersin.org

Key Bioremediation Techniques:

Composting: This involves mixing contaminated soil with organic materials (e.g., wood chips, manure) to stimulate microbial activity and enhance the degradation of PAHs. mdpi.commdpi.com Composting has been shown to be particularly effective for degrading PAHs, with one review reporting an average reduction of 70% for carcinogenic PAHs. acs.org

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.com The plant roots can stimulate microbial activity in the rhizosphere (rhizodegradation) and also take up some contaminants. mdpi.com

Bioaugmentation and Biostimulation: Bioaugmentation involves the introduction of specific PAH-degrading microorganisms to a contaminated site, while biostimulation involves the addition of nutrients (e.g., nitrogen, phosphorus) and oxygen to stimulate the activity of indigenous microbial populations. numberanalytics.commdpi.com

The efficiency of bioremediation is influenced by the molecular weight of the PAH, with low molecular weight (LMW) PAHs generally being more readily degraded than high molecular weight (HMW) PAHs. mdpi.commdpi.com The degradation of fluoranthene, a four-ring PAH, has been demonstrated by various fungal and bacterial species, including Penicillium, Fusarium, and Mycobacterium. mdpi.comasm.org

The table below provides examples of bioremediation efficiencies for various PAHs.

Bioremediation Technique Microorganism/Plant Compound(s) Matrix Degradation Efficiency (%) Duration Reference
Fungal BiodegradationPenicillium sp. AC-1FluorantheneLiquid Medium6428 days asm.org
Fungal BiodegradationFusarium sp. AC-7FluorantheneLiquid Medium5128 days asm.org
CompostingMixed microbial communityLMW PAHsSoil40.7 - 61.2- mdpi.commdpi.com
CompostingMixed microbial communityHMW PAHsSoil18.7 - 33.1- mdpi.commdpi.com
Bacterial ConsortiumBacillus spp.LMW & HMW PAHsContaminated Soil16-35 (Prototype 1), 22-47 (Prototype 2)11 weeks mdpi.com

Examples of Integrated Approaches:

Soil Washing followed by Chemical/Biological Treatment: Soil washing can be used as a pre-treatment to transfer PAHs from the soil matrix to a liquid phase, which can then be treated more efficiently by processes like ozonation or bioremediation. nih.gov An integrated system of soil washing, ozonation, and biological treatment achieved a 90% reduction in total PAHs. nih.gov

Chemical Oxidation coupled with Bioremediation: A chemical oxidation step can be used to partially break down complex PAH molecules, increasing their bioavailability and susceptibility to subsequent microbial degradation.

Electrokinetic Remediation combined with other techniques: Electrokinetics, which uses a low-intensity direct electrical current to move contaminants in the subsurface, can be combined with bioremediation or chemical oxidation to enhance the removal of PAHs from low-permeability soils. nih.gov

These integrated approaches offer a promising pathway for the effective remediation of sites heavily contaminated with a mixture of PAHs, including recalcitrant compounds like this compound.

Advanced Applications and Emerging Research Frontiers of 2 Phenylfluoranthene and Its Derivatives

Development of Functional Materials and Probes

The rigid, planar, and electron-rich structure of the fluoranthene (B47539) moiety, combined with the tunable electronic characteristics imparted by phenyl substitution, makes 2-phenylfluoranthene a promising building block for sophisticated functional materials.

Table 1: Performance of Phenyl-Substituted Derivatives in OLEDs

Emitter/Host Material Device Structure Max. Efficiency (cd/A) Emission Color Turn-on Voltage (V) Max. Brightness (cd/m²) Reference
Phenyl-substituted fluorene-dimer cored anthracene (B1667546) derivative Three-layer, non-doped 5.1 Blue N/A N/A shuaigroup.net
Diphenyl sulfone derivative with carbazole (B46965) groups (DB17) Wet-cast neat film N/A Blue-green 3.5 660 mdpi.com
Diphenyl sulfone derivative with carbazole groups (DB16) Wet-cast neat film N/A Deep Blue 4.0 178 mdpi.com

This table presents data for related phenyl-substituted compounds to illustrate the potential of the this compound scaffold in OLED applications.

The inherent fluorescence of the fluoranthene skeleton makes it an excellent platform for developing chemosensors. researchgate.netrsc.org These sensors can detect trace amounts of environmental pollutants, such as nitroaromatic compounds (NACs) used in explosives, and toxic metal ions, through fluorescence quenching or enhancement. researchgate.netacs.orgresearchgate.net The sensitivity and selectivity of these sensors can be tuned by modifying the fluoranthene core with different functional groups. acs.org

For example, fluoranthene-based fluorescent chemosensors have demonstrated remarkable sensitivity in detecting picric acid (PA), a common explosive, at the parts-per-billion (ppb) level. researchgate.netrsc.org The detection mechanism often involves an electron transfer from the electron-rich fluoranthene to the electron-deficient nitroaromatic compound, leading to a quenching of the fluorescence signal. acs.org The use of thin-layer silica (B1680970) chromatographic plates coated with a fluoranthene derivative has achieved femtogram-level detection for trinitrotoluene (TNT) and picric acid. acs.org

Similarly, fluorescent sensors based on organic structures are widely used for the detection of various metal ions in solution. researchgate.netnih.govmdpi.com The binding of a metal ion to a chelating group attached to the fluorophore alters the electronic structure, resulting in a change in fluorescence intensity or wavelength. nih.gov This allows for the sensitive and selective detection of ions like Cu²⁺, Hg²⁺, and Zn²⁺. researchgate.netnih.gov

Table 2: Performance of Fluoranthene-Based Fluorescent Chemosensors

Sensor Analyte Detection Limit Method Reference
7,10-bis(4-bromophenyl)-8,9-bis[4-(hexyloxy)phenyl]fluoranthene Picric Acid (PA) 2-20 ppb Solution-phase quenching acs.org
7,10-bis(4-bromophenyl)-8,9-bis[4-(hexyloxy)phenyl]fluoranthene Trinitrotoluene (TNT) 1.15 fg/cm² Contact mode on TLC plate acs.org
Fluoranthene derivative (S1) Picric Acid (PA) ppb level Fluorescence quenching researchgate.netrsc.org
Benzimidazole derivative Picric Acid (PA) Picogram level Solution-coated paper strips mdpi.com

This table includes data from various fluoranthene and related aromatic chemosensors to demonstrate the sensing capabilities of this class of compounds.

Interdisciplinary Research Integrating this compound Studies

The study of this compound and its isomers is inherently interdisciplinary, bridging chemistry, toxicology, environmental science, and computational modeling. Polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which phenylfluoranthenes belong, are ubiquitous environmental pollutants with known carcinogenic and mutagenic properties. columbia.educolumbia.edutandfonline.com Understanding their fate, transport, and biological effects requires a multi-faceted approach.

Interdisciplinary studies often combine experimental work with epidemiological data to assess the health risks associated with PAH exposure. For example, research on prenatal exposure to PAHs investigates the link between environmental levels of these compounds and developmental health outcomes, such as mitochondrial toxicity. columbia.educolumbia.edu Such studies leverage advanced analytical techniques to measure PAH metabolites in biological samples and employ complex statistical models to understand the relationship between exposure and health effects. columbia.edu This integration of different scientific fields is crucial for developing a comprehensive understanding of the risks posed by compounds like this compound and for informing public health policies. columbia.edutandfonline.com

Methodological Innovations in this compound Research

Advancements in analytical and computational methods are revolutionizing the study of complex organic molecules like this compound.

Machine learning (ML) is emerging as a powerful tool in chemical research, with applications in the detection, characterization, and toxicity prediction of PAHs. pnas.orgbiorxiv.orgnih.govacs.org ML models can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new or unstudied compounds. researchgate.net

In the context of PAHs, machine learning algorithms are used to:

Predict Carcinogenicity and Mutagenicity: Models based on support vector machines (SVM) and hybrid neural networks can predict the carcinogenic potential of PAHs with high accuracy, reducing the need for extensive and costly animal testing. biorxiv.orgnih.gov For instance, an SVM-based model achieved 87% accuracy in predicting the carcinogenicity of PAHs. nih.gov

Identify and Classify Isomers: Machine learning, combined with analytical techniques like Surface-Enhanced Raman Spectroscopy (SERS), can help identify and classify different PAH isomers in complex environmental samples. pnas.orgrsc.org A convolutional neural network (CNN) model applied to SERS data achieved a prediction accuracy of 90% for discriminating between different PAHs. rsc.org

Elucidate Structure-Property Relationships: By analyzing large datasets of PAH spectra, ML models can identify the specific molecular fragments responsible for certain spectroscopic features, providing insights into their structure. arxiv.org

The separation and identification of PAH isomers, such as the different phenyl-substituted fluoranthenes, present a significant analytical challenge due to their similar physical and chemical properties. tandfonline.commtc-usa.com Advanced chromatographic techniques are crucial for resolving these complex mixtures.

Advanced Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer enhanced separation power for complex PAH mixtures. d-nb.inforesearchgate.net The choice of stationary phase in the gas chromatography column is critical; for example, a 50% phenyl polysilphenylene-siloxane phase has shown improved resolution for benzofluoranthene isomers compared to standard phases. d-nb.infochromatographyonline.com

Computational chemistry provides powerful tools for understanding the electronic structure and properties of molecules like this compound at an atomic level. mit.edumdpi.com

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties, such as HOMO-LUMO energy levels and absorption spectra, of PAHs. pnas.orgaalto.fi These calculations help in designing new materials with specific electronic and optical properties for applications in OLEDs and sensors. mtc-usa.com Furthermore, machine learning models are being developed that can predict these properties with the accuracy of high-level quantum chemistry methods but at a fraction of the computational cost. mit.edu

Future Directions and Unaddressed Research Questions for this compound

The landscape of research surrounding this compound is characterized by a significant number of unexplored avenues and unanswered questions. While its isomer, 3-phenylfluoranthene, and the broader class of fluoranthene derivatives have seen investigation in various fields, this compound remains a largely enigmatic compound. This presents a fertile ground for future research, with the potential for discovering novel properties and applications. The primary future direction must be a foundational characterization of its chemical and physical properties, which will underpin any subsequent exploration into advanced applications.

A significant knowledge gap exists regarding the fundamental photophysical and electronic properties of this compound. While fluoranthene itself is known for its strong fluorescence emission and high quantum yield, detailed data for the 2-phenyl substituted variant is scarce. rsc.org Future research should systematically investigate its absorption and emission spectra, fluorescence quantum yield, and lifetime. A key unaddressed question is how the position of the phenyl group at the C-2 position influences the electronic structure and excited state dynamics compared to the more studied C-3 substituted isomer. researchgate.netresearchgate.net Such studies are crucial for assessing its potential in optoelectronic applications.

The exploration of this compound and its derivatives in the realm of materials science , particularly in organic electronics , stands as a major frontier. Research on other fluoranthene derivatives has demonstrated their utility as electron transport materials and fluorescent emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net A pivotal unaddressed question is whether this compound possesses suitable charge transport properties (hole or electron mobility) and thermal stability to function effectively in OLED architectures. researchgate.netresearchgate.net Future work should involve the synthesis of this compound derivatives and their incorporation into electronic devices to evaluate their performance.

Interactive Table: Potential Research Areas for this compound

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In the field of medicinal chemistry , there is a complete lack of data on the biological activity of this compound. While some polycyclic aromatic hydrocarbons are known for their carcinogenic properties, functionalized derivatives can exhibit useful pharmacological effects. scispace.com A crucial line of future inquiry would be to screen this compound and its derivatives for various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. Understanding the structure-activity relationship is a fundamental goal in medicinal chemistry, and the this compound scaffold is an untapped resource in this regard. pharmdbm.comnih.gov

Furthermore, the potential for this compound in fluorescent sensing is another significant unaddressed research area. The fluoranthene core is a known fluorophore, and its sensitivity to quenching by various analytes has been exploited in sensors for nitroaromatic compounds. science.gov It remains to be seen whether the introduction of a phenyl group at the 2-position enhances this sensitivity or allows for the selective detection of other important analytes.

Finally, the synthetic methodologies to access this compound and its derivatives are not as well-established as for other isomers like 3-phenylfluoranthene, which can be prepared via methods like gold-catalyzed hydroarylation. beilstein-journals.orgnih.gov Developing efficient, high-yield synthetic routes to this compound and its functionalized analogues is a critical prerequisite for exploring any of the above-mentioned research directions. This would enable the creation of a library of compounds for systematic screening and property evaluation.

Q & A

Q. What experimental approaches investigate this compound’s role in synergistic toxicity with co-pollutants?

  • Mixture Toxicity Models : Apply concentration addition (CA) or independent action (IA) models to predict combined effects. Use factorial ANOVA to test interactions .
  • Omics Integration : Transcriptomics (RNA-seq) or metabolomics (LC-HRMS) identifies biomarker pathways altered by co-exposure .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., HPLC retention times, toxicity endpoints) in appendices. Processed data (e.g., statistical summaries) should appear in the main text .
  • Uncertainty Analysis : Report confidence intervals for EC50 values and error bars in dose-response plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.